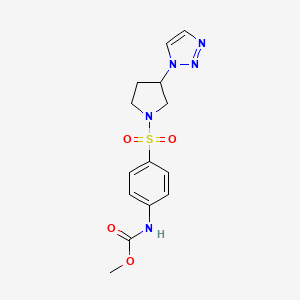

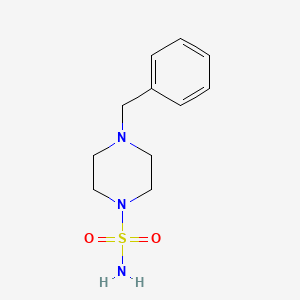

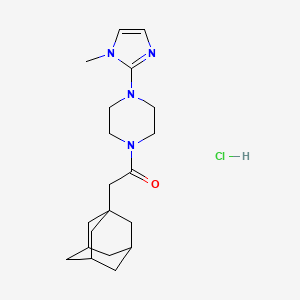

![molecular formula C17H17N3O3S2 B2520724 N-(2,3-二甲苯基)-2-((1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)乙酰胺 CAS No. 886953-01-1](/img/structure/B2520724.png)

N-(2,3-二甲苯基)-2-((1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest due to their potential pharmacological activities. In the papers provided, different acetamide compounds have been synthesized through various routes. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which involved the combination of a dihydropyrazolobenzothiazine ring system with carboxamide side chains . Additionally, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized using substituted amines, maleic anhydride, and o-aminothiophenol, showing antifungal activity against various strains .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. NMR, mass, and elemental analysis were commonly used to confirm the structures . In one study, the crystal structures of two compounds were elucidated by X-ray crystallography, providing detailed insights into their molecular conformations . Another research paper described the synthesis of a compound where the structure was established by elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, and further supported by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives typically include condensation, cyclization, and reactions with acetic anhydride or other reagents. For example, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involved the unexpected reaction of a hydrazinecarbothioamide with acetic anhydride . The formation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involved reactions with substituted benzyl amines followed by debenzylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their anticonvulsant and antifungal activities, were evaluated. The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) test and kindling model in rodents, with one compound showing a protective effect and raising the seizure threshold . The antioxidant activities of the N-substituted benzyl/phenyl carboxamides were determined through radical scavenging assays, with many compounds exhibiting moderate to significant activity . The antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds was screened against various fungal strains, with some compounds showing appreciable activity . Additionally, the acidity constants (pKa) of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives were determined using UV spectroscopy, indicating the protonation sites on the molecules .

科学研究应用

合成和衍生物形成

与N-(2,3-二甲苯基)-2-((1,1-二氧化-4H-苯并[e][1,2,4]噻二嗪-3-基)硫代)乙酰胺结构相关的化合物的研究主要集中于合成各种应用的衍生物。例如,通过碳二亚胺缩合催化,已经实现了新型N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的合成,展示了一种制备这些化合物的方法(Yu等人,2014)。此过程涉及形成具有潜在生物活性的衍生物,展示了噻二嗪-硫代乙酰胺骨架的合成多功能性。

抗肿瘤活性

进一步扩展相关化合物的用途,已经研究了带有不同杂环的N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的抗肿瘤活性。这些化合物在体外针对一系列人肿瘤细胞系进行了测试,其中一些显示出相当大的抗癌活性(Yurttaş等人,2015)。这突出了噻二嗪-乙酰胺衍生物在癌症研究中的潜力,为开发新的治疗剂奠定了基础。

用于PET成像的放射性配体开发

放射性配体用于正电子发射断层扫描(PET)成像是另一个应用领域。例如,N1-(2,6-二甲苯基)-2-(4-{(2R,4S)-2-苄基-1-[3,5-二(三氟甲基)[羰基-11C]苯甲酰]六氢-4-吡啶基}哌嗪基)乙酰胺([11C]R116301)被合成并评估为一种潜在的PET配体,用于研究中枢神经激肽(1)(NK1)受体(Mey等人,2005)。这项研究强调了噻二嗪-乙酰胺衍生物在神经影像学中的应用,促进了对脑部疾病和受体分布的研究。

杂环合成

噻二嗪-乙酰胺化合物也作为多种杂环合成的前体。例如,硫脲基-乙酰胺已被用于一锅级联反应中,以极好的原子经济性合成各种杂环结构(施梅耶斯和考普,2002)。这些反应展示了噻二嗪-乙酰胺骨架在生成生物相关杂环中的用途,有助于发现和开发新的药物。

抗氧化剂评估

已经探索了N-取代苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺的抗氧化特性,一些化合物显示出显着的自由基清除活性(艾哈迈德等人,2012)。这项研究突出了噻二嗪-乙酰胺衍生物在开发抗氧化剂疗法中的潜力,强调了它们在氧化应激相关疾病中的相关性。

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-6-5-8-13(12(11)2)18-16(21)10-24-17-19-14-7-3-4-9-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGACYDNPXIYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

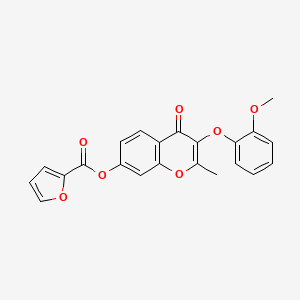

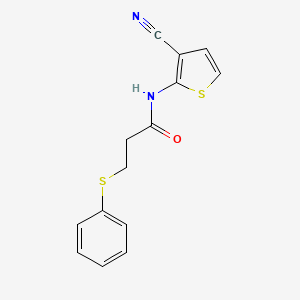

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

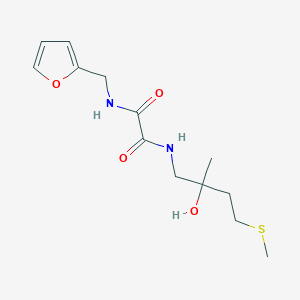

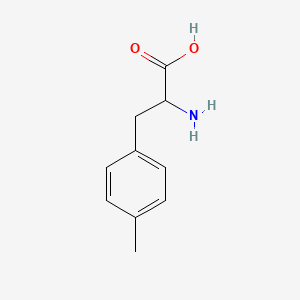

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)

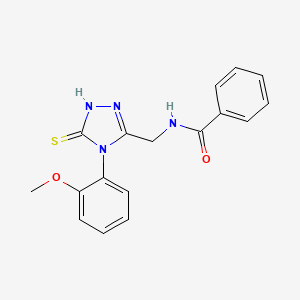

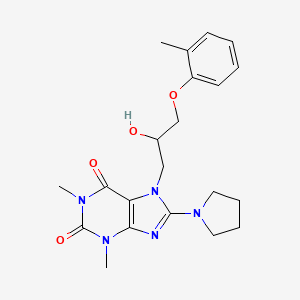

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)